ALDH3A1 Inhibition: Pentyloxy Derivative Outperforms Butoxy Analog by >10-Fold
In a recombinant human ALDH3A1 enzymatic assay using benzaldehyde as substrate, the target compound 3,5-dimethoxy-4-(pentyloxy)benzaldehyde inhibited ALDH3A1 with an IC50 of approximately 1,000 nM (1.0 µM) [1]. Under identical assay conditions (full-length human ALDH3A1 expressed in E. coli BL21(DE3), NADP+ cofactor, spectrophotometric detection), the direct homolog 3,5-dimethoxy-4-butoxybenzaldehyde exhibited an IC50 of 18,000 nM (18 µM) [2]. The 18-fold potency advantage of the pentyloxy chain over the butoxy chain demonstrates that the C5 alkoxy extension is not structurally trivial; it likely engages a hydrophobic sub-pocket in the ALDH3A1 active site that the shorter C4 chain cannot fully occupy.
| Evidence Dimension | ALDH3A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | ~1,000 nM (1.0 µM) |
| Comparator Or Baseline | 3,5-dimethoxy-4-butoxybenzaldehyde: 18,000 nM (18 µM) |
| Quantified Difference | 18-fold higher potency |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21(DE3); benzaldehyde as substrate; NADP+ cofactor; spectrophotometric readout; 2-min preincubation [1][2] |
Why This Matters
This potency difference directly impacts the effective working concentration in cellular assays; procurement of the correct C5-alkoxy compound ensures IC50 values in the low micromolar range rather than tens of micromolar.
- [1] BindingDB. CHEMBL1492620 (US9328112, B37): IC50 = 1.00E+3 nM for human ALDH3A1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447069. View Source
- [2] BindingDB. CHEMBL3128207: IC50 = 1.80E+4 nM for human ALDH3A1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448802. View Source
